

Application Notes and Protocols for the Molecular Farming of Pembrolizumab

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Compound of Interest

Compound Name: *Lambrolizumab*

Cat. No.: *B13387342*

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Introduction

Pembrolizumab, a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1), is a cornerstone of cancer immunotherapy.[1][2][3][4][5] Traditional manufacturing of monoclonal antibodies using mammalian cell culture is a costly and time-consuming process. Molecular farming in plants, particularly *Nicotiana benthamiana*, has emerged as a rapid, scalable, and cost-effective alternative for producing complex therapeutic proteins like Pembrolizumab. This document provides detailed application notes and protocols for the expression and purification of Pembrolizumab in *N. benthamiana* using a transient expression system.

Quantitative Data Presentation

The following tables summarize key quantitative data for plant-produced Pembrolizumab, offering a comparison with its commercially available counterpart, Keytruda®.

Table 1: Expression and Purification of Pembrolizumab in *Nicotiana benthamiana*

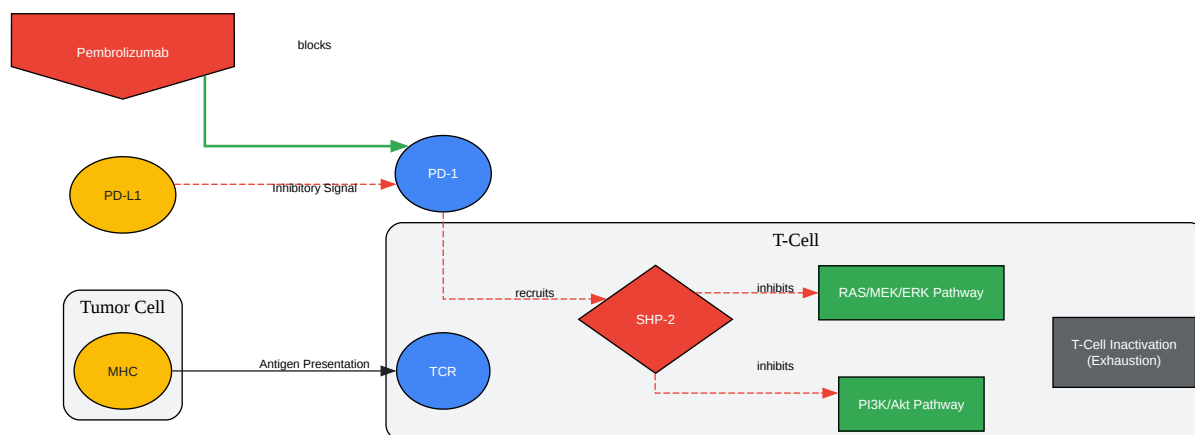
Parameter	Value	Reference
Expression System	Transient expression in <i>Nicotiana benthamiana</i>	
Expression Method	Agrobacterium-mediated transient expression (agroinfiltration)	
Yield	Up to 340 mg/kg fresh leaf weight (FLW)	
Purification Method	Protein A Affinity Chromatography	

Table 2: Physicochemical and Functional Characterization of Plant-Produced Pembrolizumab

Parameter	Plant-Produced Pembrolizumab	Commercial Pembrolizumab (Keytruda®)	Reference
Molecular Weight (kDa)	~150	~149	
Binding Affinity to human PD-1 (K _D)	8.51 nM	8.26 nM	
PD-1/PD-L1 Inhibitory Activity (EC ₅₀)	147.2 ng/mL	146.7 ng/mL	
N-Glycosylation Profile	Oligomannosidic N-glycans (Man7-9GlcNAc2)	Complex N-glycans	

Signaling Pathway

The diagram below illustrates the mechanism of action of Pembrolizumab in blocking the PD-1/PD-L1 signaling pathway, thereby restoring T-cell-mediated cytotoxicity against tumor cells.

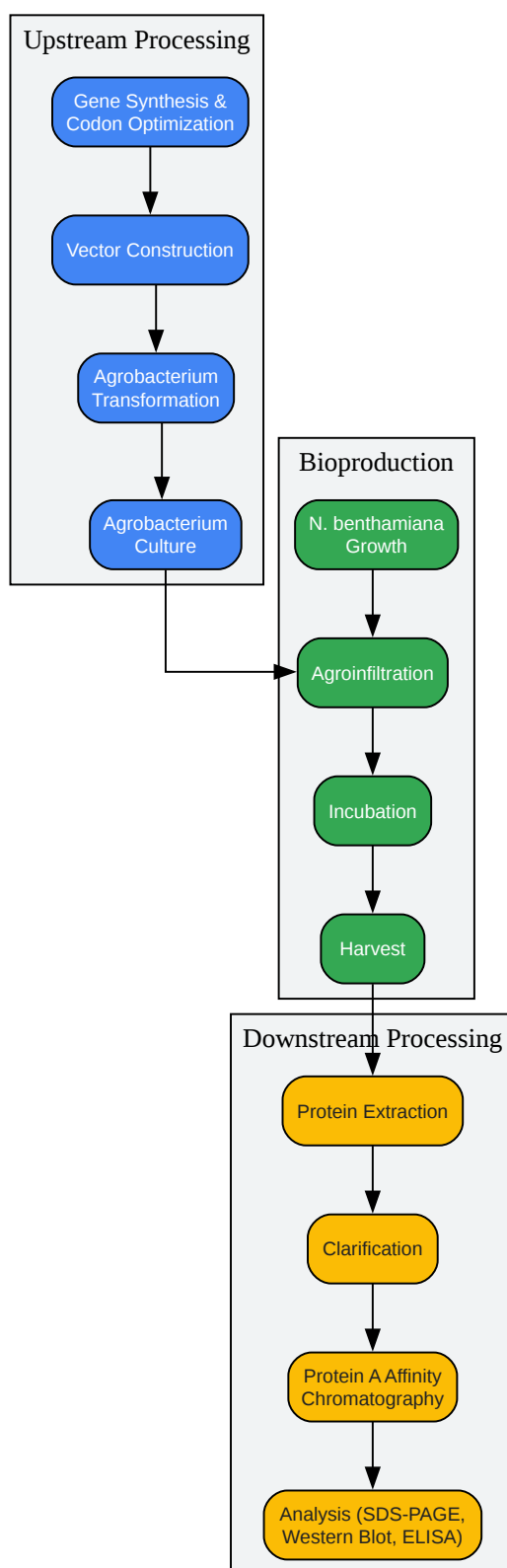


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Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction.

Experimental Workflow

The general workflow for the molecular farming of Pembrolizumab in *N. benthamiana* is depicted below.



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Caption: Workflow for Pembrolizumab production in plants.

Experimental Protocols

Gene Construct and Vector Preparation

- **Gene Synthesis and Codon Optimization:** Synthesize the DNA sequences for the heavy and light chains of Pembrolizumab. Codon-optimize the sequences for optimal expression in *Nicotiana benthamiana*.
- **Vector Construction:** Clone the codon-optimized heavy and light chain sequences into a plant expression vector suitable for *Agrobacterium*-mediated transient expression. A commonly used vector system is based on the bean yellow dwarf virus (BeYDV) for high-level expression. It is also recommended to co-express a viral suppressor of gene silencing, such as P19, to enhance protein accumulation.

Agrobacterium tumefaciens Preparation

- **Transformation:** Transform the plant expression vectors containing the Pembrolizumab heavy and light chains, and the P19 silencing suppressor, into a suitable *Agrobacterium tumefaciens* strain (e.g., GV3101 or LBA4404).
- **Culture Initiation:** From a fresh plate, inoculate a single colony of each transformed *Agrobacterium* strain into 10 mL of YEB medium containing appropriate antibiotics.
- **Overnight Culture:** Grow the cultures overnight at 28°C with shaking (200-250 rpm) until the OD₆₀₀ reaches approximately 1.5-2.0.
- **Cell Harvest and Resuspension:** Pellet the bacterial cells by centrifugation at 4,000 x g for 10 minutes. Resuspend the pellets in infiltration buffer (10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone, pH 5.6). Adjust the final OD₆₀₀ of each culture to 1.0.
- **Incubation:** Incubate the resuspended *Agrobacterium* cultures at room temperature for 2-4 hours without shaking before infiltration.
- **Mixing:** Just before infiltration, mix equal volumes of the *Agrobacterium* cultures containing the heavy chain, light chain, and P19 constructs.

Agroinfiltration of *Nicotiana benthamiana*

- **Plant Growth:** Grow *N. benthamiana* plants for 4-6 weeks under controlled conditions (16h light/8h dark cycle, 24°C).
- **Infiltration:** Using a needleless syringe, infiltrate the *Agrobacterium* mixture into the abaxial (underside) of the leaves of the healthy, well-watered plants. Ensure the entire leaf is saturated with the bacterial suspension.
- **Incubation:** Maintain the infiltrated plants in the growth chamber for 4-6 days to allow for transient expression of Pembrolizumab.

Protein Extraction

- **Harvesting:** Harvest the infiltrated leaves 4-6 days post-infiltration.
- **Homogenization:** Homogenize the harvested leaves in a chilled blender with 3 volumes (w/v) of cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM EDTA, and a protease inhibitor cocktail).
- **Clarification:** Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.
- **Filtration:** Filter the supernatant through Miracloth or a similar filter to remove any remaining particulate matter.

Purification by Protein A Affinity Chromatography

- **Column Equilibration:** Equilibrate a Protein A affinity column with 5-10 column volumes of binding buffer (e.g., PBS, pH 7.4).
- **Sample Loading:** Load the clarified plant extract onto the equilibrated column.
- **Washing:** Wash the column with 10-15 column volumes of binding buffer to remove unbound proteins.
- **Elution:** Elute the bound Pembrolizumab with an elution buffer of low pH (e.g., 0.1 M glycine, pH 2.5-3.0). Collect the fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to immediately neutralize the pH.

- **Buffer Exchange:** Perform a buffer exchange on the purified antibody fractions into a stable formulation buffer (e.g., PBS) using dialysis or a desalting column.

Quantification by ELISA

- **Coating:** Coat a 96-well high-binding microplate with a capture antibody specific for human IgG overnight at 4°C.
- **Blocking:** Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.
- **Sample Incubation:** Add serial dilutions of the purified plant-produced Pembrolizumab and a known concentration of a standard human IgG to the wells and incubate for 1-2 hours.
- **Detection Antibody:** Add a horseradish peroxidase (HRP)-conjugated anti-human IgG detection antibody and incubate for 1 hour.
- **Development:** Add a TMB substrate and stop the reaction with a stop solution.
- **Measurement:** Read the absorbance at 450 nm using a microplate reader.
- **Quantification:** Determine the concentration of Pembrolizumab in the plant extracts by comparing the absorbance values to the standard curve.

Conclusion

The protocols and data presented herein demonstrate that molecular farming in *Nicotiana benthamiana* is a viable and efficient platform for the production of functional Pembrolizumab. This approach offers significant advantages in terms of speed, scalability, and cost, potentially increasing the global accessibility of this life-saving immunotherapy. Further optimization of expression and purification strategies will continue to enhance the utility of this powerful biomanufacturing system.

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